molecular formula C16H22N4O2 B2486770 1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine CAS No. 1396887-06-1

1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine

Cat. No.: B2486770
CAS No.: 1396887-06-1
M. Wt: 302.378
InChI Key: PADCUKXAJKYQAZ-UHFFFAOYSA-N
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Description

1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine is a complex organic compound that features a furan ring, an imidazole ring, and a piperazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of imidazolines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylfuran-3-carbonyl)piperazine: Lacks the imidazole ring, which may affect its biological activity.

    4-[2-(1H-imidazol-1-yl)ethyl]piperazine: Lacks the furan ring, which may influence its chemical reactivity.

Uniqueness

1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine is unique due to the presence of all three rings (furan, imidazole, and piperazine) in its structure. This combination provides a versatile scaffold for the development of new compounds with diverse properties and applications .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-13-11-15(14(2)22-13)16(21)20-9-7-18(8-10-20)5-6-19-4-3-17-12-19/h3-4,11-12H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADCUKXAJKYQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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